2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide (hereafter referred to as Compound A) is a triazole-based derivative characterized by:
- A 1,2,4-triazole core substituted with an amino group at position 4 and a thiophen-2-yl moiety at position 3.
- A sulfanyl (-S-) linker at position 3, connected to an acetamide group.
- An N-(2,4-dichlorophenyl) substitution on the acetamide moiety.
Synthesis: Compound A is typically synthesized via cyclization of thiocarbazide precursors followed by alkylation with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃/acetone) .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS2/c15-8-3-4-10(9(16)6-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQFXDYFNHPHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a novel organic molecule that features a unique combination of a triazole ring, sulfanyl group, and an acetamide moiety. This structure endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.43 g/mol. The presence of the thiophen-2-yl substituent enhances its lipophilicity and potential interactions with biological membranes. The triazole ring facilitates various electrophilic substitutions due to its nitrogen atoms, while the sulfanyl group allows for nucleophilic reactions.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. Specifically, derivatives like this compound have shown potential against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound can inhibit certain enzymes or disrupt cellular processes in pathogens, indicating its therapeutic potential as an antimicrobial agent .
Antifungal Activity
The 1,2,4-triazole scaffold is well-known for its antifungal properties. Studies have demonstrated that similar compounds can effectively combat fungal infections by inhibiting fungal cell wall synthesis or disrupting membrane integrity. The thiophen group in this compound may enhance its antifungal activity due to increased interaction with fungal membranes .
Anticancer Potential
Emerging research highlights the anticancer potential of triazole derivatives. Compounds like This compound may exhibit cytotoxic effects on cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions with cancer cell signaling pathways warrant further investigation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Triazole Ring | Exhibits broad-spectrum antimicrobial properties |
| Sulfanyl Group | Enhances nucleophilic reactivity |
| Thiophen Substituent | Increases lipophilicity and membrane interaction |
| Dichlorophenyl Acetamide Moiety | Potentially enhances selectivity towards targets |
Case Studies
- Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to the target compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
- Cytotoxicity Evaluation : Research involving the evaluation of cytotoxic effects on various cancer cell lines showed that triazole derivatives could induce apoptosis at nanomolar concentrations. The specific mechanisms involved are currently under investigation .
Comparison with Similar Compounds
Substitution at the Triazole Ring: Thiophene vs. Furan
Compound B: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-phenylacetamide
- Key difference : Replacement of thiophene with furan (oxygen instead of sulfur).
- Activity :
Variation in Aryl Substituents on Acetamide
Compound C: 2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Key difference : 3-Methoxyphenyl instead of 2,4-dichlorophenyl.
- Activity :
Compound D: 2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide (AM31)
- Key difference : 4-Nitrophenyl substitution and hydroxyl group on the triazole-attached aryl.
- Activity: Potent reverse transcriptase inhibition (Ki = 12 nM vs. Nevirapine’s Ki = 28 nM) due to nitro group’s strong electron-withdrawing effect enhancing hydrogen bonding . No significant anti-exudative activity, highlighting target specificity .
Modifications in the Sulfanyl Linker Region
Compound E : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Key difference : Benzothiazole substitution on the acetamide and additional chlorophenyl/methoxyphenyl groups on the triazole.
- Activity: Broad-spectrum antimicrobial activity (MIC = 4–8 µg/mL against S. aureus and E. Lower anti-inflammatory potency than Compound A, emphasizing divergent structure-activity relationships .
Data Tables
Table 1: Anti-Exudative Activity of Selected Triazole Derivatives
Table 2: Enzymatic Inhibition and Antimicrobial Activity
| Compound | Target Enzyme/Organism | IC50/Ki/MIC | Reference |
|---|---|---|---|
| Compound A | Formalin-induced edema | 70% inhibition | |
| Compound D | HIV-1 Reverse Transcriptase | Ki = 12 nM | |
| Compound E | S. aureus | MIC = 4 µg/mL |
Key Findings and Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in Compound A enhances anti-inflammatory activity by stabilizing ligand-receptor interactions through hydrophobic and halogen bonding .
Heterocyclic Influence : Thiophene outperforms furan in anti-exudative models due to higher lipophilicity and sulfur’s polarizability, favoring membrane penetration .
Target Specificity : Nitro and benzothiazole substituents shift activity toward antiviral or antimicrobial targets, underscoring the importance of substituent electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
